6-(Pyridin-2-yl)imidazo[2,1-b]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-pyridin-2-ylimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c1-2-4-11-8(3-1)9-7-13-5-6-14-10(13)12-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOAEQMKLXICPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN3C=CSC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540785 | |
| Record name | 6-(Pyridin-2-yl)imidazo[2,1-b][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96911-73-8 | |
| Record name | 6-(Pyridin-2-yl)imidazo[2,1-b][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Pyridin 2 Yl Imidazo 2,1 B Thiazole and Analogues
Established Synthetic Pathways for the Imidazo[2,1-b]thiazole (B1210989) Core
The imidazo[2,1-b]thiazole framework is a well-known privileged scaffold in drug discovery. mdpi.com Consequently, numerous synthetic routes to this core structure have been developed, ranging from traditional multi-step sequences to more modern, efficiency-focused approaches.
The classical and most fundamental approach to the imidazo[2,1-b]thiazole core is a variation of the Hantzsch thiazole (B1198619) synthesis. This method typically involves the condensation reaction between a 2-aminothiazole (B372263) and an α-haloketone. nih.gov For instance, the synthesis of 6-substituted imidazo[2,1-b]thiazoles can be achieved by reacting 2-aminothiazole with an appropriately substituted α-bromoketone. nih.gov
A representative multi-step sequence to a 6-aryl-imidazo[2,1-b]thiazole involves:
Friedel-Crafts Acylation: Starting with a substituted benzene (B151609) like thioanisole, an acyl group is introduced using an acyl chloride and a Lewis acid catalyst (e.g., aluminium chloride) to produce a substituted acetophenone (B1666503). nih.gov
Oxidation: The resulting ketone can undergo further functional group transformations, such as the oxidation of a methylthio group to a methylsulfonyl group using an oxidizing agent like Oxone. nih.gov
α-Bromination: The acetophenone derivative is then brominated at the α-carbon using a brominating agent like elemental bromine in a suitable solvent such as chloroform. nih.gov
Cyclocondensation: The final step is the reaction of the α-bromo-acetophenone derivative with 2-aminothiazole, which undergoes cyclocondensation to form the desired 6-substituted imidazo[2,1-b]thiazole. nih.gov
Optimization of these classical methods is often necessary to improve yields and reduce reaction times, as they can suffer from drawbacks like high temperatures and lengthy procedures. mdpi.com Optimization strategies may involve screening different bases, solvents, and temperature profiles for the final cyclization step to enhance efficiency.
To overcome the limitations of stepwise synthesis, one-pot and multicomponent reactions (MCRs) have emerged as powerful and efficient alternatives. mdpi.com The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent example of an isocyanide-based MCR used for the rapid assembly of the imidazo[2,1-b]thiazole scaffold. mdpi.com This reaction provides simplicity, high atom economy, and avoids the isolation of intermediates. mdpi.com
The GBBR for imidazo[2,1-b]thiazoles involves the one-pot reaction of three key components:
An aldehyde (e.g., 3-formylchromone)
2-aminothiazole
An isocyanide (e.g., tert-butyl isocyanide)
Researchers have optimized this process, finding that the reaction proceeds efficiently without the need for a metal catalyst. mdpi.com A screening of reaction conditions demonstrated that using toluene (B28343) as the solvent and heating to 100 °C could significantly improve the reaction yield and reduce the time required. mdpi.com
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 25 | 48 | Trace |
| Toluene | 80 | 24 | 65 |
| Toluene | 100 | 0.5 | 78 |
| DCM | 40 | 48 | Trace |
| MeCN | 80 | 24 | 52 |
Microwave-assisted organic synthesis has been widely adopted as a tool to enhance reaction rates, improve yields, and promote greener chemical processes. The synthesis of imidazo[2,1-b]thiazole derivatives has benefited significantly from this technology. rsc.org Microwave irradiation can dramatically shorten reaction times from hours to minutes, often leading to cleaner reactions with fewer byproducts. researchgate.net Both multi-step sequences and multicomponent reactions for constructing the imidazo[2,1-b]thiazole core have been successfully adapted to microwave conditions, providing a rapid and efficient route to these valuable heterocyclic compounds. rsc.orgresearchgate.net For example, three-component reactions of maleic anhydride, thiosemicarbazide, and hydrazonoyl halides have been effectively carried out under microwave irradiation at 500 W, achieving high yields in as little as 4-8 minutes. researchgate.net
Advanced Functionalization Strategies for Incorporating Pyridine (B92270) Moieties at the C6 Position
Once the imidazo[2,1-b]thiazole core is formed, or during its formation, advanced functionalization strategies are employed to introduce the desired pyridine substituent at the C6 position. These methods include powerful cross-coupling reactions and classical nucleophilic substitutions.
Palladium- and copper-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds. The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, has been adapted for the synthesis of 6-substituted imidazo[2,1-b]thiazoles. northeastern.eduwikipedia.orgorganic-chemistry.org
One innovative approach combines the construction of the heterocyclic ring with C6-functionalization in a single synthetic sequence. This method involves a Pd/Cu-mediated Sonogashira coupling of 2-amino-3-(2-propynyl)-1,3-thiazolium bromide with various aryl halides, including heteroaryl halides like iodopyridines. northeastern.eduresearchgate.net The reaction proceeds through the coupling of the terminal alkyne on the thiazolium salt with the pyridine halide, followed by an intramolecular cyclization that yields the 6-(pyridin-2-yl)imidazo[2,1-b]thiazole. This reaction is typically performed using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base. northeastern.eduwikipedia.org
Furthermore, direct C-H arylation has been explored as a method for functionalizing the imidazo[2,1-b]thiazole core, though regioselectivity can be a challenge. nih.gov While C5-arylation of 6-phenyl substituted imidazo[2,1-b]thiazoles has been achieved with palladium catalysis, demonstrating the feasibility of post-synthesis C-H functionalization, achieving C6-arylation on an unsubstituted core remains a more complex endeavor. rsc.orgnih.gov
Nucleophilic substitution provides a more classical yet effective pathway for attaching pyridine moieties to a pre-formed heterocyclic scaffold. This strategy is particularly useful when a suitable leaving group is present on the substrate and a nucleophilic pyridine derivative is used.
A relevant example is the synthesis of 6-[(pyridin-2-yl)oxy]imidazo[2,1-b] rsc.orgbiointerfaceresearch.comthiazine derivatives. biointerfaceresearch.comresearchgate.net In this procedure, a 3-hydroxy-imidazo[2,1-b] rsc.orgbiointerfaceresearch.comthiazine intermediate is reacted with a substituted 2-chloropyridine. The oxygen atom of the hydroxyl group acts as a nucleophile, displacing the chlorine atom on the pyridine ring in a nucleophilic aromatic substitution (SNAr) reaction. biointerfaceresearch.comresearchgate.net This method, conducted under mild conditions, successfully yields the desired 6-pyridinyloxy substituted products with yields ranging from 53-74%. biointerfaceresearch.comresearchgate.net While the core is an imidazo[2,1-b] rsc.orgbiointerfaceresearch.comthiazine, the chemical principle is directly applicable to the functionalization of a corresponding 6-hydroxy-imidazo[2,1-b]thiazole or the use of other pyridine nucleophiles (e.g., aminopyridines) to react with a 6-halo-imidazo[2,1-b]thiazole.
| Compound Name | Pyridine Reactant | Yield (%) |
|---|---|---|
| 6-[(5-Chloropyridin-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b] rsc.orgbiointerfaceresearch.comthiazine | 2,5-dichloropyridine | 55 |
| 6-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}-6,7-dihydro-5H-imidazo[2,1-b] rsc.orgbiointerfaceresearch.comthiazine | 2-chloro-5-(trifluoromethyl)pyridine | 60 |
| 6-{[3,5-Dichloropyridin-2-yl]oxy}-6,7-dihydro-5H-imidazo[2,1-b] rsc.orgbiointerfaceresearch.comthiazine | 2,3,5-trichloropyridine | 68 |
| 6-[(6,7-Dihydro-5H-imidazo[2,1-b] rsc.orgbiointerfaceresearch.comthiazin-6-yl)oxy]nicotinonitrile | 6-chloronicotinonitrile | 58 |
Regioselectivity Control and Yield Enhancement in this compound Synthesis
The synthesis of 6-substituted imidazo[2,1-b]thiazoles, such as this compound, primarily involves the condensation reaction between a 2-aminothiazole and an α-haloketone, in this case, 2-(bromoacetyl)pyridine. A significant challenge in this synthesis is controlling the regioselectivity, as the reaction can potentially yield two different isomers. However, research has demonstrated that specific reaction conditions can afford complete regiocontrol, leading exclusively to the desired 6-aryl substituted product.
One highly effective method for achieving regioselectivity involves the use of glycerol (B35011) as a solvent. bohrium.com A study highlighted a one-pot synthesis that produces 6-aryl imidazo[2,1-b]thiazoles with 100% regioselectivity. bohrium.com This process is noted as only the second known fully regioselective synthesis for a 5-aryl substituted variant, which corresponds to the 6-substituted product in standard nomenclature. bohrium.com The regioselective formation of the product is attributed to the properties of glycerol as a reaction medium. bohrium.com
Yield enhancement is another critical aspect that has been optimized through the screening of various reaction parameters. The choice of solvent and temperature plays a crucial role. For instance, a one-pot synthesis of imidazo[2,1-b]thiazole derivatives using 3-formylchromone was optimized by testing different solvents. mdpi.com While the reaction proceeded in solvents like ethanol (B145695) and acetonitrile, the best result was achieved in toluene at 100 °C, which provided a 78% yield in just 30 minutes. mdpi.com Similarly, the glycerol-promoted synthesis also reports high product yields under its optimal conditions of 80 °C in a glycerol-water mixture. bohrium.com Further studies have reported yields as high as 95% for certain analogues, underscoring the efficiency of modern synthetic protocols. nih.gov
The following table summarizes key findings on reaction conditions influencing regioselectivity and yield for 6-aryl imidazo[2,1-b]thiazole analogues.
Table 1: Conditions for Regioselective and High-Yield Synthesis of 6-Aryl Imidazo[2,1-b]thiazole Analogues
| Reactants | Solvent System | Temperature (°C) | Reaction Time | Yield (%) | Regioselectivity | Reference(s) |
|---|---|---|---|---|---|---|
| 2-Aminothiazole, Phenacyl Bromide | Glycerol-Water (4:1) | 80 | Not Specified | High | 100% (6-aryl) | bohrium.comresearchgate.net |
| 2-Aminothiazole, 3-Formylchromone, Isocyanide | Toluene | 100 | 30 min | 78 | Not Specified | mdpi.com |
Implementation of Green Chemistry Principles in Imidazo[2,1-b]thiazole Derivative Synthesis
The integration of green chemistry principles into the synthesis of imidazo[2,1-b]thiazole derivatives has become a significant research focus, aiming to reduce the environmental impact of chemical manufacturing. bohrium.com These approaches prioritize the use of sustainable solvents, energy-efficient reaction methods, and reusable catalysts.
Sustainable Solvents and Catalysts: A major thrust in green synthesis is the replacement of volatile and toxic organic solvents. bohrium.com Glycerol, a biomass-derived, non-toxic, and biodegradable solvent, has been successfully used to promote the regioselective synthesis of imidazo[2,1-b]thiazoles. bohrium.comresearchgate.net A key advantage of using glycerol is its high hydrophilicity, which allows for easy separation of the product by the addition of water and enables the recycling and reuse of the solvent. bohrium.com Polyethylene (B3416737) glycol-400 (PEG-400) has also been employed as an efficient, inexpensive, and biodegradable reaction medium and catalyst. researchgate.net In some protocols, water itself is used as a green solvent, often in combination with other techniques. researchgate.netnih.gov
The development of reusable catalysts is another cornerstone of green synthesis for this class of compounds. Nickel-ferrite (NiFe₂O₄) nanoparticles have been utilized as a recyclable catalyst for the one-pot synthesis of thiazole scaffolds in an ethanol-water solvent system. nih.gov Similarly, a cross-linked chitosan (B1678972) hydrogel has been demonstrated as an effective and eco-friendly biocatalyst for thiazole derivative synthesis, which can be recovered and reused multiple times without significant loss of catalytic activity. mdpi.com
Energy-Efficient and Atom-Economical Methods: Microwave-assisted synthesis is a prominent energy-efficient technique applied to the production of imidazo[2,1-b]thiazole derivatives. researchgate.net This method often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. researchgate.netresearchgate.net
Furthermore, the use of one-pot, multi-component reactions (MCRs) is a key green strategy. researchgate.net MCRs, such as the Groebke–Blackburn–Bienaymé reaction, enhance atom economy by combining multiple starting materials in a single step, which simplifies procedures and minimizes waste generation. mdpi.comnih.gov These domino reactions are noted for their operational simplicity, cost-effectiveness, and ability to generate molecular diversity efficiently. researchgate.net
The following table provides an overview of various green chemistry approaches used in the synthesis of imidazo[2,1-b]thiazole and related thiazole derivatives.
Table 2: Green Chemistry Approaches in Imidazo[2,1-b]thiazole and Analogue Synthesis
| Green Principle | Method/Reagent | Solvent | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Sustainable Solvent | Glycerol | Glycerol-Water | Non-toxic, biodegradable, reusable, promotes regioselectivity. | bohrium.comresearchgate.netresearchgate.net |
| Sustainable Solvent | Polyethylene Glycol-400 (PEG-400) | PEG-400 | Inexpensive, biodegradable, dual role as medium and catalyst. | researchgate.net |
| Energy Efficiency | Microwave Irradiation | Various | Reduced reaction times, high efficiency. | researchgate.netresearchgate.net |
| Reusable Catalyst | NiFe₂O₄ Nanoparticles | Ethanol-Water | Recyclable catalyst, one-pot synthesis. | nih.gov |
| Biocatalysis | Chitosan Hydrogel | Not Specified | Eco-friendly, reusable biocatalyst, high yields. | mdpi.com |
Pharmacological Profiling and Biological Activities of 6 Pyridin 2 Yl Imidazo 2,1 B Thiazole Derivatives
Anticancer and Antitumor Research
Derivatives of the imidazo[2,1-b]thiazole (B1210989) scaffold have demonstrated considerable potential as anticancer agents, exhibiting activity against a variety of human cancer cell lines. nih.govresearchgate.net Research has explored their efficacy through in vitro studies, revealing their ability to inhibit cancer cell growth and proliferation. nih.govnih.gov
The cytotoxic and antiproliferative activities of 6-(pyridin-2-yl)imidazo[2,1-b]thiazole derivatives have been extensively evaluated against numerous human cancer cell lines. These studies have consistently shown the potential of this class of compounds to inhibit the growth of various cancer types. nih.govresearchgate.net
Derivatives of imidazo[2,1-b]thiazole have shown significant antiproliferative effects across a broad spectrum of human cancer cell lines. For instance, a series of newly synthesized imidazo[2,1-b]thiazole derivatives demonstrated potent activity against the A375P human melanoma cell line, with several compounds exhibiting superior potency compared to the standard drug sorafenib (B1663141). nih.gov Certain derivatives showed selectivity towards melanoma cell lines over other cancer types. nih.gov
In another study, imidazo[2,1-b]thiazole linked triazole conjugates were evaluated for their antiproliferative activity against HeLa (cervical), DU-145 (prostate), A549 (lung), MCF-7 (breast), and HepG2 (liver) cancer cell lines. johnshopkins.eduresearchgate.net Two of these conjugates, 4g and 4h, displayed significant antiproliferative effects against human lung cancer cells (A549) with IC₅₀ values of 0.92 and 0.78 μM, respectively. johnshopkins.eduresearchgate.net
Furthermore, novel pyridine-thiazole hybrid molecules have been synthesized and screened for their cytotoxic action against a panel of cell lines derived from various tumors, including colon, breast, and lung carcinomas, glioblastoma, and leukemia. nih.govmdpi.com One compound, in particular, showed high antiproliferative activity in HL-60 cells of acute human promyelocytic leukemia with an IC₅₀ of 0.57 µM. nih.gov
The cytotoxic potential of these derivatives has also been observed against pancreatic cancer cells. nih.govrsc.org A series of imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivatives were screened for antiproliferative activity, with two compounds showing remarkable cytotoxicity with IC₅₀ values ranging from 0.23 to 11.4 μM and 0.29-12.2 μM, respectively. nih.gov
Additionally, studies on [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide derivatives revealed broad-spectrum antiproliferative activity. One compound, in particular, demonstrated significant growth inhibition against an ovarian cancer cell line (OVCAR-3), a colon cancer cell line (HCT-15), and two renal cancer cell lines (CAKI-1 and UO-31). researchgate.net
The anticancer potential of this compound derivatives has been further substantiated through their evaluation in comprehensive cancer cell line panels, such as the one maintained by the National Cancer Institute (NCI). The NCI-60 panel consists of 60 different human cancer cell lines, representing a broad range of cancer types.
Several studies have submitted imidazo[2,1-b]thiazole derivatives for screening against the NCI-60 panel. nih.govnih.gov For instance, a series of 18 new imidazo[2,1-b]thiazole derivatives were tested against the NCI-60 cell line panel, with some compounds showing notable potency and selectivity for melanoma cell lines. nih.gov
In another study, two newly synthesized imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivatives, compounds 12a and 12h, exhibited remarkable cytotoxic activity across the NCI-60 panel, with IC₅₀ values in the sub-micromolar to low micromolar range. nih.gov Similarly, a [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide derivative, compound 3b, displayed broad-spectrum antiproliferative activity against all tested cell lines in the NCI screening, with particularly strong growth inhibition against specific ovarian, colon, renal, and leukemia cell lines. researchgate.net
Furthermore, a pyridine-thiazole hybrid molecule, compound 4, was found to inhibit the growth of all 60 tested cancer cell lines by more than 50% at a single high dose, indicating not only a cytostatic but also a cytotoxic effect. nih.govmdpi.com The most sensitive cell lines to this compound included non-small cell lung cancer, melanoma, colon cancer, and CNS cancer lines. mdpi.com
The anticancer effects of this compound derivatives are attributed to their ability to interfere with critical cellular processes involved in cancer cell proliferation and survival. nih.gov Key mechanisms of action that have been identified include the disruption of microtubule dynamics and the induction of cell cycle arrest. nih.govnih.gov
Several derivatives of imidazo[2,1-b]thiazole have been identified as potent inhibitors of tubulin polymerization, a process essential for the formation and function of the mitotic spindle during cell division. johnshopkins.edunih.gov By disrupting microtubule dynamics, these compounds can lead to mitotic arrest and ultimately, apoptosis in cancer cells.
A study on imidazo[2,1-b]thiazole linked triazole conjugates demonstrated that these compounds effectively inhibit microtubule assembly. johnshopkins.edunih.gov Both a tubulin polymerization assay and immunofluorescence analysis confirmed their microtubule-destabilizing activity. johnshopkins.edunih.gov Similarly, a series of imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole-linked oxindoles were found to inhibit tubulin assembly, contributing to their antiproliferative effects. researchgate.net
A common consequence of microtubule disruption by imidazo[2,1-b]thiazole derivatives is the arrest of the cell cycle, predominantly at the G2/M phase. nih.govacs.org This phase of the cell cycle is when the cell prepares for and undergoes mitosis, and its arrest prevents the cell from dividing.
Flow cytometric analysis of lung cancer cells treated with imidazo[2,1-b]thiazole linked triazole conjugates revealed an accumulation of cells in the G2/M phase, indicating that these compounds induce cell cycle arrest at this checkpoint. johnshopkins.edunih.gov This finding is consistent with their observed microtubule-destabilizing activity.
Similarly, a Pd(ii) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine was shown to cause significant cell arrest in the G2/M phase in HCT-116 cells. nih.gov Other studies have also reported that various imidazo[2,1-b]thiazole derivatives induce cell cycle arrest at the G2/M phase in different cancer cell lines, further establishing this as a key mechanism of their anticancer action. researchgate.netacs.org
Molecular Mechanisms of Action in Anticancer Therapy
Apoptosis Induction Pathways (e.g., Caspase Activation, DNA Fragmentation, Hoechst Staining)
Derivatives of the imidazo[2,1-b]thiazole scaffold have been identified as potent inducers of apoptosis, a programmed cell death mechanism crucial for eliminating cancerous cells. The investigation into their mode of action has revealed engagement with key apoptotic pathways.
Caspase Activation: A critical step in the apoptotic cascade is the activation of caspases. Studies on related benzothiazole (B30560) derivatives bearing a pyridine-semicarbazone moiety have demonstrated their ability to activate procaspase-3 to its active form, caspase-3. nih.gov For instance, certain compounds showed strong caspase-3 activation activity, with some even surpassing the efficacy of the known activator PAC-1. nih.gov Specifically, compounds designated as 8g and 8k induced caspase-3 activation to degrees of 119% and 114%, respectively, compared to the control. nih.gov This activation is a key event that triggers the downstream execution phase of apoptosis.
Hoechst Staining and Nuclear Fragmentation: The morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, are often visualized using fluorescent nuclear stains like Hoechst 33342 or DAPI. genscript.comresearchgate.net Hoechst 33342 is a cell-permeable dye that stains the condensed chromatin of apoptotic cells more brightly than the chromatin in healthy cells. genscript.com In studies involving imidazo[2,1-b]thiazole-based aryl hydrazones, treatment of cancer cell lines like MDA-MB-231 with active compounds led to classic apoptotic morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, as observed by DAPI staining. researchgate.net Similarly, Hoechst staining has been employed to confirm apoptosis in various cell lines treated with different apoptosis-inducing agents, where it helps distinguish between healthy, apoptotic, and necrotic cells. nih.govresearchgate.netresearchgate.net Cells undergoing apoptosis exhibit condensed and fragmented nuclei when stained with Hoechst dye. nih.govresearchgate.net
DNA Fragmentation: A hallmark of the late stages of apoptosis is the fragmentation of genomic DNA into oligonucleosomal-sized fragments. This can be detected using techniques like the COMET assay or agarose (B213101) gel electrophoresis. researchgate.netnih.gov Treatment of cancer cells with agents that induce apoptosis often results in a characteristic "ladder" pattern on an agarose gel, representing multiples of 180 to 200 base pair fragments. nih.gov
Table 1: Apoptosis Induction by Thiazole (B1198619) Derivatives This table is interactive. You can sort and filter the data.
| Compound Type | Assay | Observation | Reference |
|---|---|---|---|
| Benzothiazole-pyridine-semicarbazone | Caspase-3 Activation | Compounds 8g and 8k showed 119% and 114% activation, respectively. | nih.gov |
| Imidazo[2,1-b]thiazole-aryl hydrazone | DAPI Staining | Induced chromatin condensation and apoptotic body formation in MDA-MB-231 cells. | researchgate.net |
| General | Hoechst 33342 Staining | Stains condensed chromatin in apoptotic cells brightly. | genscript.comnih.gov |
| General | DNA Fragmentation | Characterized by oligonucleosomal fragments (multiples of 180-200 bp). | nih.gov |
Kinase Inhibition Profiling (e.g., Pan-RAF, VEGFR2, other relevant protein kinases)
The anticancer potential of this compound derivatives is frequently linked to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
Pan-RAF Inhibition: The RAF kinase family (A-RAF, B-RAF, C-RAF) is a central component of the MAPK/ERK signaling pathway, which controls cell proliferation and survival. Mutations, particularly in B-RAF (e.g., V600E), lead to pathway hyperactivation and are common in melanoma. nih.gov A series of (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives were synthesized and identified as potent pan-RAF inhibitors, meaning they inhibit multiple RAF isoforms. nih.govacs.orgelsevierpure.com Certain compounds from this series demonstrated high activity in both enzymatic and cellular assays and were shown to inhibit the phosphorylation of downstream targets MEK and ERK. nih.govacs.org This inhibition of the RAF-MEK-ERK pathway is a key mechanism for their anti-melanoma activity. nih.gov Sorafenib, a known pan-Raf inhibitor, often serves as a benchmark in these studies. nih.gov
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibiting VEGFR-2 is a validated anticancer strategy. nih.gov Thiazole-containing compounds have been designed and evaluated as VEGFR-2 inhibitors. mdpi.com For example, certain novel 2,3-dihydro-1,3,4-thiadiazole derivatives have shown potent VEGFR-2 inhibition, with some compounds like 20b demonstrating superior inhibitory activity (IC₅₀ of 0.024 µM) compared to the standard drug sorafenib (IC₅₀ of 0.041 µM). nih.gov The mechanism involves binding to the ATP-binding site of the kinase, which blocks signal transduction required for endothelial cell proliferation and survival. nih.gov
Other Relevant Protein Kinases: The broad applicability of the imidazo[2,1-b]thiazole scaffold extends to the inhibition of other kinase families. For instance, related fused heterocyclic systems like 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been developed as potent inhibitors of PI3Kα (Phosphatidylinositol 3-kinase alpha), another critical enzyme in a major cancer-related signaling pathway. nih.gov Furthermore, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been optimized as highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. acs.org
Table 2: Kinase Inhibition Profile of Imidazo[2,1-b]thiazole and Related Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| (Imidazo[2,1-b]thiazol-5-yl)pyrimidine | Pan-RAF | Potent inhibition of RAF isoforms and downstream MEK/ERK phosphorylation. | nih.govacs.org |
| 2,3-dihydro-1,3,4-thiadiazole | VEGFR-2 | Compound 20b (IC₅₀ = 0.024 µM) more potent than Sorafenib (IC₅₀ = 0.041 µM). | nih.gov |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline | PI3Kα | Compound 13k showed significant inhibition with an IC₅₀ of 1.94 nM. | nih.gov |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | CDK4/6 | Highly potent and selective inhibitors developed. | acs.org |
Antimicrobial Investigations
Derivatives based on the imidazo[2,1-b]thiazole framework have demonstrated significant promise as antimicrobial agents, with activity spanning a wide range of pathogens including bacteria, fungi, and mycobacteria.
Antibacterial Efficacy Studies Against Gram-Positive and Gram-Negative Strains
The antibacterial potential of imidazo[2,1-b]thiazole derivatives has been extensively evaluated. These compounds have shown a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.govkuey.net Studies have reported activity against pathogens such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae. nih.govmdpi.com For example, certain thiazole-based imidazopyridine derivatives were found to be more effective against E. coli and S. aureus than the standard antibiotics ampicillin (B1664943) and gentamicin. nih.gov The amphiphilic nature of some thiazole derivatives may facilitate their penetration into microbial cell membranes, contributing to their antibacterial action. mdpi.com
Antifungal Potential Assessment
In addition to antibacterial properties, the imidazo[2,1-b]thiazole scaffold is a cornerstone for the development of antifungal agents. mdpi.com Derivatives have shown efficacy against various fungal species, including clinically relevant yeasts like Candida albicans and molds such as Aspergillus niger. biointerfaceresearch.comresearchgate.net In one study, specific 6-[(pyridin-2-yl)oxy] derivatives of imidazo[2,1-b] nih.govacs.orgthiazine demonstrated notable antifungal activity against C. albicans. biointerfaceresearch.com Another derivative from the same series was particularly effective against A. niger, with a Minimum Inhibitory Concentration (MIC) of 15.62 µg/mL. biointerfaceresearch.com The structural features of the thiazole ring and its substituents play a crucial role in determining the potency and spectrum of antifungal activity. mdpi.com
Antitubercular Activity Against Mycobacterium tuberculosis Strains
Tuberculosis remains a major global health threat, and the search for new antitubercular drugs is critical. The imidazo[2,1-b]thiazole core has proven to be a valuable scaffold in this area. researchgate.net Numerous derivatives have been synthesized and tested against Mycobacterium tuberculosis strains, often the H37Rv strain. cbijournal.comarabjchem.org Some compounds have exhibited very promising activity. For instance, one derivative in a series of imidazo[2,1-b]thiazole–hydrazine-thiazoles, compound 7b, displayed an MIC of 0.98 μg/mL. researchgate.net In another study of imidazo[2,1-b] nih.govacs.orgelsevierpure.comthiadiazoles, a derivative with a 4-nitrophenyl substitution showed high inhibitory activity with an MIC of 3.14 μg/mL. arabjchem.org Research has indicated that the nature of the substituents on the fused heterocyclic system significantly influences the antitubercular potency. researchgate.netarabjchem.org
Table 3: Antimicrobial Activity Spectrum of Imidazo[2,1-b]thiazole Derivatives This table is interactive. You can sort and filter the data.
| Activity | Pathogen(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Antibacterial | S. aureus, E. coli, B. subtilis | Moderate to strong activity observed; some derivatives more potent than ampicillin. | nih.govmdpi.com |
| Antifungal | Candida albicans, Aspergillus niger | Derivatives showed significant activity, e.g., MIC of 15.62 µg/mL against A. niger. | biointerfaceresearch.com |
| Antitubercular | Mycobacterium tuberculosis H37Rv | Potent activity reported, with MIC values as low as 0.98 µg/mL and 3.14 µg/mL for different series. | researchgate.netarabjchem.org |
Antiviral Profiling (e.g., Feline Corona Virus, Herpes Simplex Virus-1, Vaccinia Virus)
The imidazole (B134444) fused ring system is a component of various molecules investigated for antiviral properties. semanticscholar.org Research into the antiviral applications of imidazo[2,1-b]thiazole derivatives is an emerging field. Studies on related compounds have shown activity against a range of viruses.
Feline Coronavirus (FCoV): Feline Infectious Peritonitis (FIP), caused by a feline coronavirus, is a fatal disease in cats, making it a valuable model for coronavirus research. nih.gov While specific data on this compound is limited, other antiviral compounds have been tested against FCoV. The nucleoside analog GS-441524 and the protease inhibitor GC376 have shown significant efficacy in inhibiting FIPV replication both in vitro and in vivo. nih.govnih.gov For example, GS-441524 could completely inhibit the RNA expression of FIPV in cell culture at a concentration of 10 µM. nih.gov These studies provide a basis for testing novel heterocyclic compounds like imidazo[2,1-b]thiazole derivatives against coronaviruses.
Herpes Simplex Virus-1 (HSV-1) and Vaccinia Virus: Imidazole derivatives have been explored for their activity against various other viruses. While direct studies of this compound against HSV-1 and Vaccinia Virus are not prominent in the searched literature, the broad antiviral potential of the imidazole scaffold suggests this as a possible area for future investigation. semanticscholar.org
Antimalarial Activity Evaluation
The imidazo[2,1-b]thiazole core is a significant scaffold in the development of new antimalarial agents. researchgate.net Research into derivatives of this structure has shown promising results against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
In a notable study, several imidazo[2,1-b]thiazole-based compounds were synthesized and evaluated for their in vitro antimalarial potential against the 3D7 strain of P. falciparum. researchgate.net The screening identified compounds with significant activity, in some cases surpassing that of the established antimalarial drug, quinine. researchgate.net For instance, two derivatives demonstrated half-maximal inhibitory concentrations (IC₅₀) of 0.2 µg/mL and 0.22 µg/mL, respectively, which is more potent than quinine's IC₅₀ of 0.268 µg/mL in the same study. researchgate.net These findings highlight the potential of the imidazo[2,1-b]thiazole scaffold in the search for novel and effective antimalarial therapies. researchgate.net
Further research has explored related thiazole derivatives for their activity against P. falciparum. cabidigitallibrary.orgresearchgate.net A series of 2-(2-hydrazinyl)thiazole derivatives were synthesized and tested, with some compounds showing significant antimalarial activity with IC₅₀ values as low as 0.648 μM. researchgate.net Structure-activity relationship (SAR) studies on other thiazole analogs revealed that modifications to an N-aryl amide group linked to the thiazole ring are crucial for in vitro antimalarial potency. cabidigitallibrary.org
Table 1: In Vitro Antimalarial Activity of Imidazo[2,1-b]thiazole Derivatives This table is interactive. You can sort and filter the data.
| Compound | Target Organism | IC₅₀ (µg/mL) | Reference Compound | Reference IC₅₀ (µg/mL) | Source |
|---|---|---|---|---|---|
| Imidazo[2,1-b]thiazole Derivative (146) | P. falciparum (3D7) | 0.20 | Quinine | 0.268 | researchgate.net |
| Imidazo[2,1-b]thiazole Derivative (147) | P. falciparum (3D7) | 0.22 | Quinine | 0.268 | researchgate.net |
| Ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate (4d) | P. falciparum (NF54) | 0.725 µM | - | - | researchgate.net |
| 1-{4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazol-5-yl}ethan-1-one (5d) | P. falciparum (NF54) | 0.648 µM | - | - | researchgate.net |
Anti-inflammatory Efficacy Studies
Derivatives of imidazo[2,1-b]thiazole have been extensively investigated for their anti-inflammatory properties, showing potential through various mechanisms of action.
The anti-inflammatory effects of imidazo[2,1-b]thiazole derivatives are often attributed to their ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators. While much of the detailed pathway analysis has been conducted on closely related scaffolds like imidazo[1,2-a]pyridines, the findings provide valuable insights. For instance, novel imidazo[1,2-a]pyridine (B132010) derivatives have been shown to reduce inflammatory cytokines by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov Similarly, other heterocyclic systems have been reported to decrease levels of crucial pro-inflammatory mediators, including tumor necrosis factor (TNF-α), interleukin-6 (IL-6), and IL-1. researchgate.net In vivo assessments have confirmed the anti-inflammatory potential of certain imidazo[2,1-b]thiazole derivatives, highlighting a correlation between their anti-inflammatory action and the inhibition of enzymes like cyclooxygenase (COX). researchgate.net
A significant focus of research has been the development of imidazo[2,1-b]thiazole derivatives as selective inhibitors of cyclooxygenase-2 (COX-2). nih.govnih.gov The COX enzyme is a key player in the biosynthesis of prostaglandins, which are critical mediators of inflammation. nih.gov While the COX-1 isoenzyme is involved in physiological homeostasis, COX-2 is inducible and plays a major role in pathological inflammatory conditions. nih.gov
A series of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives were designed and synthesized to specifically target COX-2. nih.govnih.govresearchgate.net In vitro enzyme inhibition assays revealed that these compounds are potent and selective inhibitors of the COX-2 isoenzyme, with IC₅₀ values in the nanomolar range. nih.govnih.gov For example, the compound N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) proved to be a highly potent and selective COX-2 inhibitor with an IC₅₀ value of 0.08 µM for COX-2 and a selectivity index greater than 1250 over COX-1. nih.govnih.gov The type and size of the amine substituent at the C-5 position of the imidazo[2,1-b]thiazole ring were found to significantly affect both the potency and selectivity of COX-2 inhibition. nih.govnih.gov Further studies on 5,6-diarylimidazo[2.1-b]thiazole derivatives also identified potent and selective inhibitors of the COX-2 enzyme. nih.gov
Table 2: In Vitro COX-1 and COX-2 Inhibition Data for Imidazo[2,1-b]thiazole Derivatives This table is interactive. You can sort and filter the data.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) | Source |
|---|---|---|---|---|
| 6a | >100 | 0.08 | >1250 | nih.govnih.gov |
| 6b | >100 | 0.10 | >1000 | nih.govnih.gov |
| 6c | >100 | 0.11 | >909 | nih.govnih.gov |
| 6d | >100 | 0.12 | >833 | nih.govnih.gov |
| 6e | >100 | 0.14 | >714 | nih.govnih.gov |
| 6f | >100 | 0.15 | >667 | nih.govnih.gov |
| 6g | >100 | 0.16 | >625 | nih.govnih.gov |
| Celecoxib (Reference) | 25 | 0.08 | 312.5 | nih.govnih.gov |
The carrageenan-induced paw edema model is a standard and widely used preclinical assay to evaluate the anti-inflammatory activity of new chemical entities. nih.govnih.gov This model mimics the exudative phase of acute inflammation, characterized by fluid extravasation and the accumulation of leukocytes at the inflammatory site. nih.gov
Several studies have utilized this model to confirm the in vivo anti-inflammatory efficacy of imidazo[2,1-b]thiazole and its closely related analogs. The in vivo evaluation of 5,6-diarylimidazo[2.1-b]thiazole derivatives confirmed their anti-inflammatory activity, which was consistent with their potent and selective COX-2 inhibition observed in vitro. nih.gov Furthermore, studies on structurally similar imidazo[2,1-b] nih.govnih.govthiazine derivatives, such as those with a pyridinyloxy substituent, have also demonstrated anti-inflammatory effects in the carrageenan test. biointerfaceresearch.combiointerfaceresearch.com For instance, one such derivative showed a notable inflammation suppression index of 39.1% in albino rats. biointerfaceresearch.com These in vivo results underscore the therapeutic potential of the broader imidazo-thiazole family of compounds as anti-inflammatory agents.
Other Significant Therapeutic Explorations
The imidazo[2,1-b]thiazole scaffold has a historical significance in the field of antiparasitic medicine. The fused heterocyclic system is the core structure of Levamisole, a well-known anthelmintic agent that has been used for decades. researchgate.net This early application established the potential of this chemical framework for targeting parasitic infections. researchgate.netmdpi.com
Building on this foundation, broader research into thiazole derivatives has continued to explore their potential as anthelmintic agents. tsijournals.com For example, various synthesized thiazole compounds have been screened for activity against earthworms (Pheritima posthuma), which are often used as a preliminary model due to their anatomical resemblance to intestinal roundworms. tsijournals.com Some of these derivatives demonstrated significant, dose-dependent anthelmintic activity, causing paralysis and death of the worms at concentrations comparable to the standard drug piperazine (B1678402) citrate. tsijournals.com These continued investigations into thiazole and imidazo[2,1-b]thiazole derivatives highlight their enduring relevance in the search for new antiparasitic treatments.
Cardiovascular Activity Modulation
Derivatives of the imidazo[2,1-b]thiazole scaffold have been extensively investigated for their effects on the cardiovascular system, revealing a spectrum of activities from cardiotonic to cardiodepressant, often linked to their influence on calcium ion channels.
Certain derivatives of the imidazo[2,1-b]thiazole framework have demonstrated positive inotropic (cardiotonic) activities, meaning they can increase the force of myocardial contraction. Studies on various analogues have highlighted the potential of this heterocyclic system in designing new cardiotonic agents. For instance, research into imidazo[2,1-b]thiazole guanylhydrazones identified compounds with notable cardiotonic activity. nih.gov One of the most promising compounds from this series was the guanylhydrazone of 2,3-dihydro-6-chloroimidazo[2,1-b]thiazole-5-carboxaldehyde. nih.gov Similarly, other studies have synthesized and screened imidazo[2,1-b]-1,3,4-thiadiazole derivatives for their cardiotonic effects in isolated guinea pig atria. nih.gov These investigations confirm that the broader imidazo[2,1-b]thiazole chemical space is a fertile ground for the discovery of agents that enhance heart muscle contractility. nih.govresearchgate.net
| Compound Class | Specific Derivative Example | Observed Activity | Source |
|---|---|---|---|
| Imidazo[2,1-b]thiazole Guanylhydrazones | Guanylhydrazone of 2,3-dihydro-6-chloroimidazo[2,1-b]thiazole-5-carboxaldehyde | Demonstrated both antitumor and cardiotonic activity. | nih.gov |
| Imidazo[2,1-b]thiazoles and -thiazolines | Derivatives with a 2,5-dimethoxyphenyl group at position 6 | Showed strong positive inotropic activity, increasing myocardial contractility. | researchgate.net |
| Imidazo[2,1-b]-1,3,4-thiadiazoles | Various 2-methyl-6-(4'-substituted phenyl) derivatives | Screened for cardiotonic activity in isolated guinea pig atria. | nih.gov |
In contrast to the cardiotonic effects of some derivatives, incorporating the imidazo[2,1-b]thiazole system into other molecular structures, such as 1,4-dihydropyridines (DHPs), can impart selective cardiodepressant properties. nih.govacs.org A series of 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines have been synthesized and identified as L-type calcium channel blockers. nih.govacs.org These novel compounds exhibit a unique pharmacological profile. The imidazo[2,1-b]thiazole moiety confers a high degree of selectivity for cardiac tissue over vascular or nonvascular smooth muscle. nih.govacs.org This selectivity is a significant finding, as it distinguishes these compounds from many traditional DHP calcium channel blockers. nih.gov Binding studies on guinea pig atrial and ventricular membranes have helped to define the calcium blocker nature of these compounds and their selectivity for different channel isoforms. figshare.com
The selective cardiodepressant activity of imidazo[2,1-b]thiazole-based L-type calcium channel blockers suggests their potential as therapeutic agents for specific cardiovascular diseases. nih.govacs.org Due to their distinct pharmacological behavior, these compounds are considered promising candidates for the treatment of conditions such as cardiac hypertrophy (the thickening of the heart muscle) and ischemia (reduced blood flow to the heart). nih.govacs.org By selectively reducing cardiac muscle contractility and/or heart rate without significantly affecting blood vessels, these agents could offer a targeted approach to managing these pathologies. nih.gov
Antihypertensive Research
The imidazo[2,1-b]thiazole scaffold has also been explored in the context of antihypertensive agents. Research has shown that specific structural modifications to this core can yield compounds with the ability to lower blood pressure. One study involved the synthesis of a thiazolo[3,2-a]imidazo[5,4-b]indole, which was derived from a 6-phenylimidazo[2,1-b]thiazole (B182960) precursor. nih.govscilit.com This compound demonstrated bioactivity in both spontaneously hypertensive rats and normotensive dogs. nih.govscilit.com Another study focused on imidazo[2,1-b]thiazoles bearing a 2,6-dichlorophenyl group and found that antihypertensive activity was dependent on the presence of a chlorine atom at the 6-position of the imidazo[2,1-b]thiazole ring. nih.gov
| Compound Series | Key Structural Feature | Finding | Source |
|---|---|---|---|
| Thiazolo[3,2-a]imidazo[5,4-b]indoles | Derived from 5-nitroso-6-phenylimidazo[2,1-b]thiazole | Showed antihypertensive activity in hypertensive rats and normotensive dogs. | nih.gov |
| Imidazo[2,1-b]thiazoles with a 2,6-dichlorophenyl group | Chlorine atom at position 6 | Only compounds bearing a chlorine at position 6 were active as antihypertensive agents in rats. | nih.gov |
Immunomodulatory Properties
Investigations into related heterocyclic systems have suggested that the imidazo[2,1-b]thiazole framework may possess immunomodulatory capabilities, particularly anti-inflammatory effects. A study on a series of 6-[(pyridin-2-yl)oxy]imidazo[2,1-b] nih.govnih.govthiazine derivatives, which are structurally related to the core compound, identified molecules with significant anti-inflammatory and antifungal activities. biointerfaceresearch.com For example, the compound 3-[(3,5-dichloropyridin-2-yl)oxy]-3,4-dihydro-2H-benzo researchgate.netnih.govimidazo[2,1-b] nih.govnih.govthiazine demonstrated notable antiedema activity in a carrageenan-induced edema model in rats, achieving an inflammation suppression index of 39.1%. biointerfaceresearch.com This suggests that the broader scaffold has the potential to be developed into agents that can modulate inflammatory responses.
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the gene for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, which functions as a chloride ion channel. nih.gov One therapeutic strategy for CF involves the use of "potentiators," which are small molecules designed to restore the function of mutant CFTR channels that are present on the cell surface but have defective gating. nih.gov While the development of CFTR modulators is an active area of research, there is currently no specific information in the available scientific literature directly linking this compound or its close derivatives to CFTR potentiation activity. nih.govnih.gov
Structure Activity Relationship Sar and Mechanistic Elucidation of 6 Pyridin 2 Yl Imidazo 2,1 B Thiazole Derivatives
Elucidating the Critical Role of the Pyridine (B92270) Moiety and its Substitution Patterns at the C6 Position
The pyridine ring attached at the C6 position of the imidazo[2,1-b]thiazole (B1210989) core is a critical determinant of biological activity. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can engage in π-π stacking and hydrophobic interactions with biological targets. The electronic properties and steric bulk of substituents on this pyridine ring can dramatically alter a compound's efficacy and selectivity.
In a series of 6-[(pyridinyloxy)]-6,7-dihydro-5H-imidazo[2,1-b] researchgate.netbiointerfaceresearch.comthiazine derivatives, a related scaffold, substitutions on the pyridine ring were directly correlated with antifungal activity. Compounds featuring chloro and trifluoromethyl groups on the pyridine moiety proved to be potent antifungal agents. biointerfaceresearch.com Specifically, the compound with a 3,5-dichloropyridin-2-yloxy group at the C6 position was particularly effective against Aspergillus niger. biointerfaceresearch.com This highlights that halogenation of the pyridine ring is a viable strategy for enhancing the biological action of this class of compounds.
Furthermore, studies on N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives indicated that the position of nitrogen within the pyridine ring and the steric bulk of its substituents are important for cytotoxic activity. nih.gov It was observed that bulky groups attached to the pyridine were beneficial for antitumor effects, while certain hydrophilic groups like aminopyridine could hamper activity. nih.gov
| Compound Class | Pyridine Substitution | Biological Activity/Effect | Source |
|---|---|---|---|
| Thiazole-pyridine hybrids | 4-Chloro | Enhanced anti-breast cancer efficacy | nih.gov |
| 6-[(pyridinyloxy)]imidazo[2,1-b] researchgate.netbiointerfaceresearch.comthiazines | 5-Chloro | Proved antifungal activity against Candida albicans | biointerfaceresearch.com |
| 6-[(pyridinyloxy)]imidazo[2,1-b] researchgate.netbiointerfaceresearch.comthiazines | 3,5-Dichloro | Proved best antifungal activity against Aspergillus niger (MIC=15.62 µg/ml) | biointerfaceresearch.com |
| 6-[(pyridinyloxy)]imidazo[2,1-b] researchgate.netbiointerfaceresearch.comthiazines | 3-Chloro-5-(trifluoromethyl) | Proved antifungal activity against Candida albicans | biointerfaceresearch.com |
| N-pyridinyl acetamide (B32628) derivatives | Bulky morpholino or piperazinyl groups | Beneficial for antitumor activity | nih.gov |
Impact of Substituents on the Imidazole (B134444) and Thiazole (B1198619) Ring Systems on Biological Activity
While the C6-pyridine moiety is crucial, modifications to the fused imidazo[2,1-b]thiazole core itself are equally important for modulating biological activity. The electronic and steric nature of substituents on both the imidazole and thiazole rings can influence the molecule's conformation, solubility, and interaction with target proteins.
For the thiazole portion of the ring system, SAR studies have revealed clear trends. In one investigation of thiazole derivatives, substituting the C4 position of the thiazole ring with a methyl group led to a marked increase in inhibitory effect against cancer cell lines. nih.gov When this methyl group was replaced with a carbonyl group, the activity significantly decreased, demonstrating a high sensitivity to the substituent at this position. nih.gov Similarly, another study found that placing a p-bromophenyl group at the fourth position of the thiazole ring enhanced both antifungal and antituberculosis activities. nih.gov
The substituent at the C6 position, which is pyridine in the parent compound, has been extensively varied in related analogues. Replacing the pyridine with a substituted phenyl ring is a common strategy. For example, a 6-(4-chlorophenyl) group on the imidazo[2,1-b]thiazole core was a key feature of a potent and selective anticancer agent. nih.gov
| Compound Class | Substitution Position | Substituent | Biological Activity/Effect | Source |
|---|---|---|---|---|
| Imidazo[2,1-b]thiazole derivatives | C6 | 4-Chlorophenyl | Potent and selective cytotoxicity against MDA-MB-231 cancer cells | nih.gov |
| Thiazole derivatives | Thiazole C4 | Methyl | Strong inhibitory effect against HepG2 and MDA-MB-231 cell lines | nih.gov |
| Thiazole derivatives | Thiazole C4 | Carbonyl | Decrease in inhibitory effect | nih.gov |
| Thiazolyl-2-pyrazoline hybrids | Thiazole C4 | p-Bromophenyl | Increased antifungal and antituberculosis activity | nih.gov |
| (Imidazo[2,1-b]thiazol-5-yl)pyrimidines | - | Terminal cyclic sulfamide (B24259) moiety | Highest activity in enzymatic and cellular assays | acs.org |
Correlation of Specific Structural Modifications with Enhanced Biological Potency and Selectivity
The development of potent and selective drug candidates often arises from the synergistic effect of multiple structural modifications. By combining optimal substituents on the pyridine ring and the imidazo[2,1-b]thiazole core, researchers can significantly enhance biological potency and achieve selectivity for specific targets or cell lines.
A compelling example is found in the optimization of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives as cytotoxic agents. nih.gov The parent compound, 5a , had an IC₅₀ of 6.2 µM against the MDA-MB-231 breast cancer cell line. By introducing a chlorine atom to the phenyl ring at the C6 position and modifying the piperazine (B1678402) group on the pyridine moiety, compound 5l was developed. This new analogue, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, displayed a much lower IC₅₀ of 1.4 µM against MDA-MB-231 cells. nih.gov Crucially, it also showed high selectivity, with an IC₅₀ of 22.6 µM against the HepG2 liver cancer cell line, making it over 16 times more selective for the breast cancer line. nih.gov This demonstrates a clear correlation between the combined structural changes and the enhancement of both potency and selectivity.
Selectivity has also been achieved in other series. Certain imidazo[2,1-b]thiazole derivatives, such as compounds 26 and 27 from one study, were found to be particularly selective for melanoma cell lines over other types of cancer. nih.gov This selectivity is a direct result of their unique substitution patterns. Similarly, the introduction of a terminal cyclic sulfamide moiety to an (imidazo[2,1-b]thiazol-5-yl)pyrimidine core led to compound 38a , which exhibited the highest activity in both enzymatic and cellular assays and was advanced to in vivo testing. acs.org
| Compound ID | C6-Aryl Substitution | N-pyridinyl Side Chain Substitution | IC₅₀ HepG2 (µM) | IC₅₀ MDA-MB-231 (µM) | Selectivity Index (HepG2/MDA-MB-231) | Source |
|---|---|---|---|---|---|---|
| 5a | Phenyl | 6-Morpholinopyridin-3-yl | >50 | 6.2 | >8.1 | nih.gov |
| 5j | 4-Chlorophenyl | 6-(4-Methylpiperazin-1-yl)pyridin-3-yl | 30.1 | 3.5 | 8.6 | nih.gov |
| 5l | 4-Chlorophenyl | 6-(4-(4-Methoxybenzyl)piperazin-1-yl)pyridin-3-yl | 22.6 | 1.4 | 16.1 | nih.gov |
Biological Target Identification and Ligand-Target Binding Interaction Studies
Identifying the molecular targets of 6-(pyridin-2-yl)imidazo[2,1-b]thiazole derivatives is key to understanding their mechanism of action and for rational drug design. Research has pointed to several distinct proteins and pathways that are modulated by this class of compounds.
Some imidazo[2,1-b]thiazole derivatives have been investigated as potential kinase inhibitors. One study identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as a possible target for N-pyridinyl acetamide derivatives, with the most potent compound showing a modest but measurable inhibition of the receptor. nih.gov Mechanistic studies on other analogues revealed that they can induce apoptosis in cancer cells by reducing the phosphorylation of Akt at the Ser473 site, a key node in the PI3K/Akt survival pathway. researchgate.net Other anticancer mechanisms identified for this scaffold include inducing cell cycle arrest in the M phase. researchgate.net
Another well-defined target for a specific subset of these compounds is Carbonic Anhydrase (CA). A series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates were synthesized and found to be selective inhibitors of the cytosolic isoform hCA II, while showing no significant activity against hCA I, IX, or XII. nih.gov This selectivity is important as different CA isoforms are implicated in various diseases, from glaucoma (hCA II) to cancer (hCA IX and XII). nih.gov
Molecular docking studies provide further insight into the specific interactions between these ligands and their protein targets. For a series of imidazole-thiazole hybrids, docking into the active site of target proteins revealed key binding modes. nih.gov Interactions such as hydrogen bonds between the imidazole nitrogen and amino acid residues like LYS 745 and MET 793 were observed. nih.gov Additionally, π-π stacking interactions between the heterocyclic rings and aromatic residues like PHE 78 and TYR 76, as well as pi-cation interactions with residues like ARG 96, were identified as crucial for binding affinity. nih.gov These computational studies help to rationalize the observed SAR and guide the design of new derivatives with improved binding characteristics.
| Derivative Class | Identified Target(s) | Key Binding Interactions/Mechanism | Source |
|---|---|---|---|
| N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamides | VEGFR2 (potential) | Inhibition of kinase activity | nih.gov |
| Imidazo[2,1-b]thiazolylmethylene-2-indolinones | Akt Signaling Pathway | Reduced Akt(Ser473) phosphorylation; Caspase activation | researchgate.net |
| Imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates | Carbonic Anhydrase II (hCA II) | Selective inhibition of hCA II isoform | nih.gov |
| Imidazole-thiazole hybrids | Various protein targets (via docking) | Hydrogen bonds (with LYS, MET); π-π stacking (with PHE, TYR); Pi-cation interactions (with ARG) | nih.gov |
Computational Approaches and Molecular Modeling in 6 Pyridin 2 Yl Imidazo 2,1 B Thiazole Research
Molecular Docking Studies for Ligand-Receptor/Enzyme Interaction Prediction and Visualization
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme, providing insights into the binding affinity and the nature of the interactions. For derivatives of the imidazo[2,1-b]thiazole (B1210989) scaffold, docking studies have been instrumental in elucidating their mechanism of action against various biological targets, particularly in cancer research.
One of the key targets for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels required for tumor growth. researchgate.netfrontiersin.org Several studies have explored how imidazo[2,1-b]thiazole derivatives fit into the ATP-binding pocket of VEGFR-2. researchgate.netnih.gov Molecular docking simulations have revealed that these compounds can form critical hydrogen bonds with key amino acid residues in the kinase hinge region, such as Cys919 and Asp1046, which is a common binding mode for type II kinase inhibitors. researchgate.netnih.gov
For instance, docking studies on related imidazo[2,1-b]thiazole-linked thiadiazole conjugates against another cancer target, the Glypican-3 (GPC-3) protein, showed strong binding affinities with docking scores ranging from -6.90 to -10.30 kcal/mol. nih.gov The interactions were primarily stabilized by hydrogen bonds and pi-stacking. nih.gov Similarly, when novel 3-thiazolyl-coumarin derivatives were docked against VEGFR-2, they demonstrated binding scores comparable to the approved drug Sorafenib (B1663141), with the most active compounds showing scores of -9.900 and -9.819 kcal/mol. nih.gov
While specific docking data for 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole is not extensively published, the findings from analogous structures suggest that the pyridinyl group at the 6-position likely engages in significant interactions within the receptor's binding site. The nitrogen atom of the pyridine (B92270) ring can act as a hydrogen bond acceptor, while the aromatic ring itself can participate in pi-pi stacking or hydrophobic interactions with amino acid residues. These interactions are crucial for achieving high binding affinity and selectivity.
Table 1: Representative Molecular Docking Data for Imidazo[2,1-b]thiazole Analogs and Related Compounds
| Compound Class/Derivative | Target Protein | Range of Docking Scores (kcal/mol) | Key Interacting Residues | Citation |
|---|---|---|---|---|
| Imidazo[2,1-b]thiazole-linked Thiadiazoles | Glypican-3 (GPC-3) | -6.90 to -10.30 | Not specified in abstract | nih.gov |
| Thiazolyl-Coumarin Derivatives | VEGFR-2 | -9.819 to -9.900 | Not specified in abstract | nih.gov |
| Imidazo[2,1-b]-1,3,4-thiadiazole Derivatives | HIV-1 Protease | -89.44 to -117.20 | Not specified in abstract | researchgate.net |
| Thiazole-Pyridine Hybrids | EGFR Tyrosine Kinase | (Binding Energy) -21.98 to -18.78 | Not specified in abstract | nih.gov |
In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Properties
The evaluation of a compound's ADMET properties is a critical step in drug development to assess its potential as a drug candidate. In silico tools are frequently used for the early prediction of these properties, helping to identify molecules with favorable pharmacokinetic profiles. For the imidazo[2,1-b]thiazole scaffold and its derivatives, several studies have utilized computational methods to predict their drug-likeness and ADMET characteristics.
Predictions for related structures, such as imidazo[1,2-a]pyridine-3-carboxamides and pyridine-thiazole hybrids, often show compliance with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. nih.govconsensus.appplos.org This rule assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. plos.org For example, a study on novel pyridine-thiazole hybrids predicted that the compounds could cross the blood-brain barrier and be absorbed through the gastrointestinal system, while also showing no hepatotoxicity. consensus.app
In silico ADMET prediction analyses for sulfonamide derivatives containing a pyridine moiety also showed that many compounds are likely to be P-glycoprotein substrates and inhibitors, which is important for understanding drug efflux and distribution. nih.govresearchgate.net These studies highlight that while many derivatives have promising absorption and distribution profiles, potential liabilities such as hepatotoxicity or skin sensitization are also screened. consensus.app The this compound molecule, with a molecular weight of approximately 201.25 g/mol and a predicted LogP value that typically falls within an acceptable range for drugs, is expected to have favorable oral bioavailability. qiyuebio.com
Table 2: Predicted ADMET Properties for Representative Pyridine-Thiazole Hybrid Structures
| Property | Predicted Outcome for Analogs | Significance in Drug Development | Citation |
|---|---|---|---|
| Lipinski's Rule of Five | Compliance (Zero to one violation) | Indicates good potential for oral bioavailability. | plos.org |
| Gastrointestinal (GI) Absorption | High | Suggests the compound can be effectively absorbed from the gut. | nih.gov |
| Blood-Brain Barrier (BBB) Penetration | Predicted to cross | Indicates potential for CNS activity. | consensus.app |
| P-glycoprotein Substrate | Yes | Affects drug efflux and can influence distribution and resistance. | nih.govresearchgate.net |
| P-glycoprotein I/II Inhibitor | Yes | Can lead to drug-drug interactions. | nih.govresearchgate.net |
| Hepatotoxicity | Predicted to be non-toxic | A crucial parameter for drug safety. | consensus.app |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for efficacy.
Several QSAR studies have been conducted on the broader class of imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazoles, which share a core structure with this compound. nih.govresearchgate.net These studies have consistently shown that a combination of lipophilic, electronic, and steric factors are crucial for the antiproliferative activity of these compounds against various cancer cell lines. nih.gov For a set of 42 di(tri)substituted imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazoles, the best QSAR models achieved high squared correlation coefficients (r²) ranging from 0.887 to 0.924, indicating a strong correlation between the selected descriptors and the observed biological activity. nih.gov
The descriptors identified in these models often include parameters related to the molecule's hydrophobicity and the electronic properties of specific atoms, particularly the nitrogen atoms in the imidazothiadiazole ring, highlighting their importance in interactions with the molecular target. nih.gov For the this compound compound, the pyridin-2-yl substituent at the 6-position would significantly influence these descriptors. Its aromatic nature contributes to the steric and electronic profile, and the nitrogen atom can participate in hydrogen bonding, which is often a key feature in QSAR models. The position and electronic nature of substituents on the pyridine ring would further modulate these properties, allowing for fine-tuning of the compound's activity.
Conformational Analysis and Molecular Dynamics Simulations to Understand Flexibility and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the study of the conformational flexibility of the ligand, the stability of the ligand-protein complex, and the dynamics of the binding process.
MD simulations have been employed to study related heterocyclic systems, such as hydrazine-linked thiazole (B1198619) derivatives and imidazo[1,2-a]pyridine (B132010) analogues, to validate docking results and understand the stability of their complexes with target proteins. worldscientific.comresearchgate.net In a study of hydrazine-linked thiazole derivatives as MAO-B inhibitors, MD simulations confirmed the stability of the complexes formed by the most promising compounds. worldscientific.com Similarly, simulations of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues with their target enzyme helped to ascertain the stability of the docked poses. researchgate.net
For this compound, conformational analysis would reveal the rotational freedom around the single bond connecting the imidazothiazole and pyridine rings. This flexibility allows the molecule to adopt different conformations to fit optimally within a binding pocket. MD simulations of this compound bound to a target like VEGFR-2 could reveal how the complex behaves in a more realistic, solvated environment. Such simulations can highlight the stability of key hydrogen bonds, the role of water molecules in the binding site, and any conformational changes in the protein or ligand upon binding. These dynamic insights are crucial for understanding the true nature of the molecular recognition process and for designing more potent and selective inhibitors.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms in the molecule.
For related imidazo[2,1-b]thiazole (B1210989) derivatives, ¹H NMR spectra typically show characteristic signals for the protons on both the imidazo[2,1-b]thiazole core and the substituent rings. For instance, in analogues like N-(6-methoxypyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide, the imidazole (B134444) and thiazole (B1198619) protons present as distinct singlets or multiplets in the aromatic region of the spectrum. nih.gov The chemical shifts (δ) and coupling constants (J) of the pyridine (B92270) ring protons would confirm their relative positions (ortho, meta, para).
Table 1: Representative ¹H and ¹³C NMR Data for Analogous Imidazo[2,1-b]thiazole Structures (Note: This table is illustrative and does not represent the exact data for 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole)
| Compound/Fragment | Technique | Observed Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|
| 6-phenylimidazo[2,1-b]thiazole (B182960) | ¹H NMR | Signals for imidazole and thiazole protons are distinct. | researchgate.net |
| 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)... | ¹³C NMR | Signals observed at 165.3, 155.9, 148.8, 144.7 ppm, etc. | nih.gov |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., LC-MS, ESI-MS)
Mass spectrometry is essential for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Techniques like Electrospray Ionization (ESI) are commonly used for polar, high molecular weight compounds.
For numerous imidazo[2,1-b]thiazole derivatives, ESI-MS has been used to confirm the molecular weight by identifying the protonated molecular ion [M+H]⁺. nih.govnih.govbiointerfaceresearch.com For this compound (C₁₀H₇N₃S), the expected exact mass is 201.0361 g/mol . An ESI-MS experiment would be expected to show a prominent peak at m/z 202.0439 corresponding to the [M+H]⁺ ion, confirming the molecular formula. qiyuebio.com High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, further validating the elemental composition. nih.govmdpi.com
Table 2: Expected Mass Spectrometry Data for this compound
| Property | Expected Value |
|---|---|
| Molecular Formula | C₁₀H₇N₃S |
| Molecular Weight | 201.25 g/mol |
| Exact Mass | 201.0361 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
For the imidazo[2,1-b]thiazole scaffold, IR spectra typically show characteristic absorption bands for C-H, C=N, and C=C stretching vibrations. In published data for related compounds, aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=N and C=C stretching bands appear in the 1650-1450 cm⁻¹ region. dergipark.org.tr The spectrum of this compound would be expected to display a combination of bands characteristic of both the fused imidazothiazole system and the pyridine ring. The absence of certain bands, such as a broad O-H or N-H stretch, would confirm the structure.
X-ray Crystallography for Precise Absolute Configuration and Crystal Lattice Analysis
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields exact bond lengths, bond angles, and torsion angles, confirming the absolute configuration and revealing intermolecular interactions within the crystal lattice.
While the crystal structure for this compound itself has not been reported in the searched literature, studies on closely related derivatives, such as ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate and various chlorophenyl-substituted analogues, have been published. researchgate.net These studies reveal key structural features, such as the near-planarity of the fused imidazo[2,1-b]thiazole ring system and the dihedral angle between this plane and the substituent aryl ring. researchgate.netresearchgate.net Such an analysis for this compound would definitively establish the conformation and packing of the molecule in the solid state.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique used to separate, identify, and quantify each component in a mixture. It is the standard method for determining the purity of a synthesized compound.
In the synthesis of various imidazo[2,1-b]thiazole derivatives, HPLC is used to monitor the progress of the reaction and to assess the purity of the final product. A pure sample of this compound, when analyzed by an appropriate HPLC method (e.g., reversed-phase with a suitable mobile phase), would ideally show a single sharp peak at a characteristic retention time. The area of this peak, relative to any impurity peaks, would be used to calculate the purity, which is often required to be >95% for biological testing.
Future Perspectives and Research Directions for 6 Pyridin 2 Yl Imidazo 2,1 B Thiazole Analogues
Development of Innovative and Sustainable Synthetic Methodologies
The future synthesis of 6-(pyridin-2-yl)imidazo[2,1-b]thiazole analogues will likely prioritize green and sustainable chemistry principles. Traditional multi-step synthetic routes are often associated with harsh reaction conditions, low yields, and the use of hazardous solvents. mdpi.com To address these limitations, researchers are exploring one-pot multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction (GBBR), which offer high atom economy and procedural simplicity. mdpi.com The application of microwave-assisted synthesis and the use of eco-friendly solvents like polyethylene (B3416737) glycol (PEG) or water are also promising avenues for creating these compounds in a more environmentally responsible manner. researchgate.net The development of catalytic systems, for instance using reusable nanoparticles like NiFe2O4, presents another innovative approach to facilitate cleaner and more efficient synthetic processes. nih.gov
Rational Design of Next-Generation Derivatives with Enhanced Biological Activity and Optimized Pharmacological Profiles
The rational design of novel this compound derivatives is crucial for improving their therapeutic efficacy and pharmacological properties. Structure-activity relationship (SAR) studies will continue to be a cornerstone of this process, guiding the modification of the core scaffold to enhance target-specific interactions and reduce off-target effects. For instance, the introduction of different substituents on the phenyl ring at the 6-position has been shown to significantly influence the biological activity of related imidazo[2,1-b]thiazole (B1210989) derivatives. nih.gov
A key strategy involves the hybridization of the this compound core with other pharmacologically active moieties to create multifunctional molecules. This approach has been successfully employed in the development of other heterocyclic compounds, leading to agents with dual or synergistic modes of action. mdpi.com Computational tools, including molecular docking and in silico ADME/Tox profiling, will play an increasingly important role in the design phase, allowing for the pre-screening of virtual libraries of compounds to identify candidates with the most promising profiles for synthesis and biological testing. nih.gov
Transition to Comprehensive Preclinical and Potential Clinical Investigations
While many this compound analogues have shown promise in in vitro studies, a critical future direction is their progression into comprehensive preclinical and, eventually, clinical investigations. This transition will require a battery of in vivo studies in relevant animal models to assess the efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety of lead compounds.
Currently, much of the research on related compounds is in the early stages of drug discovery, with a focus on in vitro cytotoxicity against various cancer cell lines. nih.govnih.gov Future work should aim to bridge this gap by conducting rigorous preclinical testing to validate the therapeutic potential of these compounds for specific disease indications. This will be a necessary step to identify candidates that are suitable for advancement into human clinical trials.
Exploration of Synergistic Therapeutic Effects in Combination with Existing Agents
The investigation of combination therapies represents a significant area of opportunity for this compound analogues. The co-administration of these novel compounds with established therapeutic agents could lead to synergistic effects, enhancing treatment efficacy while potentially lowering the required doses of each drug and reducing the likelihood of drug resistance.
For example, in the context of cancer therapy, combining a this compound analogue that targets a specific signaling pathway with a conventional chemotherapeutic agent could result in a more potent antitumor effect. Studies on related heterocyclic compounds have demonstrated the potential of combination therapies to augment cytotoxic effects in cancer cells. nih.gov Future research should systematically explore various combination strategies, both in vitro and in vivo, to identify the most effective therapeutic partnerships.
Uncovering Novel Therapeutic Applications and Unexplored Biological Targets
While much of the current research on imidazo[2,1-b]thiazole derivatives has focused on their anticancer and antimicrobial properties, there is a vast, unexplored landscape of potential therapeutic applications. nih.govnih.gov Future investigations should aim to screen this compound analogues against a broader range of biological targets to uncover new therapeutic opportunities.
This could include exploring their potential as treatments for inflammatory diseases, neurodegenerative disorders, or metabolic conditions. For instance, some imidazo[1,2-a]pyridine (B132010) derivatives, which share a similar heterocyclic core, have been investigated for their anti-inflammatory effects through the modulation of the STAT3/NF-κB signaling pathway. nih.gov High-throughput screening and chemoproteomics approaches can be employed to identify novel protein targets and elucidate previously unknown mechanisms of action, thereby expanding the therapeutic horizons for this class of compounds. The identification of novel inhibitors of enzymes such as vascular endothelial growth factor receptor (VEGFR) could open up new avenues in anti-angiogenic cancer therapy. nih.gov
Advanced Mechanistic Studies at the Molecular, Cellular, and Organismal Levels
A deeper understanding of the mechanism of action of this compound analogues is paramount for their successful development as therapeutic agents. Future research must move beyond preliminary biological screening to conduct advanced mechanistic studies at multiple levels.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole, and how do reaction conditions influence yield and purity?
- Methodological Answer :
- Friedel-Crafts Acylation : A solvent-free approach using Eaton’s reagent (P₂O₅/MeSO₃H) enables efficient cyclization for fused imidazo[2,1-b]thiazoles, achieving yields of 65–85% under mild conditions .
- Multi-Component Reactions : Catalyst-free reactions between aryl glyoxal, aryl amines, and 2-aminobenzothiazole generate benzo[d]imidazo[2,1-b]thiazoles in one pot, avoiding expensive metal catalysts .
- Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling with boronic esters introduces pyrimidinyl or aryl substituents at the C-5 position, requiring Cs₂CO₃ and triphenylphosphine as additives .
- Key Considerations : Solvent-free methods reduce environmental impact but may limit scalability, while transition-metal catalysis offers regioselectivity at the cost of purification complexity.
Q. Which characterization techniques are critical for confirming the structure of imidazo[2,1-b]thiazole derivatives?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent effects on aromatic protons (e.g., pyridinyl vs. thiazole ring protons) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas, especially for halogenated derivatives (e.g., bromine isotope patterns) .
- X-ray Crystallography : Resolves stereochemistry in chiral derivatives, such as (-)-p-Bromotetramisole oxalate .
Q. What are the primary biological targets explored for imidazo[2,1-b]thiazole derivatives?
- Methodological Answer :
- Enzyme Inhibition :
- COX-2 : 6-(4-(Methylsulfonyl)phenyl) derivatives exhibit IC₅₀ values < 0.1 µM via hydrophobic interactions with the COX-2 active site .
- 15-Lipoxygenase (15-LOX) : 3,6-Diphenyl-substituted derivatives show IC₅₀ values of 2–10 µM, with selectivity over COX-1 .
- Antimicrobial Activity : Spirothiazolidinone derivatives demonstrate MIC values of 1–4 µg/mL against Mycobacterium tuberculosis .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of imidazo[2,1-b]thiazoles across studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups at C-5 enhance COX-2 inhibition , while bulky aryl groups improve 15-LOX selectivity ).
- Assay Standardization : Discrepancies in IC₅₀ values for 15-LOX inhibition (e.g., 2–10 µM vs. 20–50 µM) may arise from differences in substrate (linoleic acid vs. arachidonic acid) or enzyme sources .
- Computational Validation : Molecular docking studies (e.g., AutoDock Vina) can reconcile SAR data by modeling ligand-enzyme interactions .
Q. What strategies optimize the synthesis of imidazo[2,1-b]thiazoles for large-scale production while adhering to green chemistry principles?
- Methodological Answer :
- Solvent-Free Protocols : Eaton’s reagent-mediated cyclization reduces waste and energy consumption .
- C–H Functionalization : PIFA-mediated selenylation at C-3 of benzo[4,5]imidazo[2,1-b]thiazoles achieves regioselectivity without directing groups, yielding 70–89% with diaryldiselenides .
- Flow Chemistry : Continuous-flow systems could improve scalability of palladium-catalyzed reactions , though catalyst leaching remains a challenge.
Q. How do computational methods enhance the design of imidazo[2,1-b]thiazole derivatives for specific targets?
- Methodological Answer :
- Pharmacophore Modeling : Identifies critical features (e.g., hydrogen bond acceptors at C-2 and hydrophobic groups at C-6) for COX-2 inhibition .
- QSAR Studies : Linear regression models correlate logP values with antimycobacterial activity (R² = 0.82 for spirothiazolidinones ).
- ADME Prediction : SwissADME predicts blood-brain barrier penetration for CNS-active derivatives, prioritizing candidates with polar surface area < 90 Ų .
Q. What experimental approaches validate the mechanism of action for imidazo[2,1-b]thiazole-based kinase inhibitors?
- Methodological Answer :
- Kinase Profiling : Pan-RAF inhibitors (e.g., 6-(3-methoxyphenyl)-5-(pyrimidinyl) derivatives) are tested against BRAF, CRAF, and ARAF isoforms using kinase cascade assays .
- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement by measuring protein-ligand complex stability under thermal stress .
- Western Blotting : Validates downstream effects (e.g., ERK phosphorylation inhibition in melanoma cells ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
